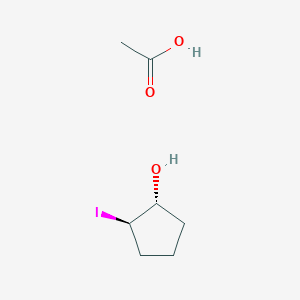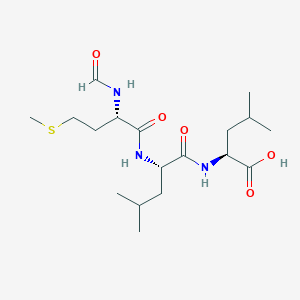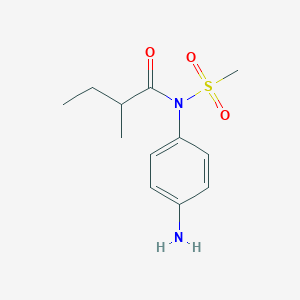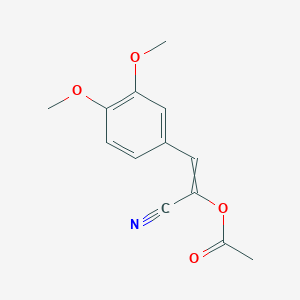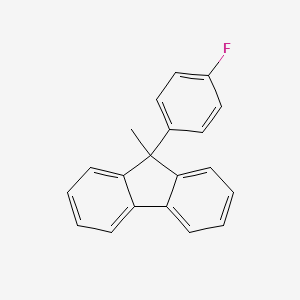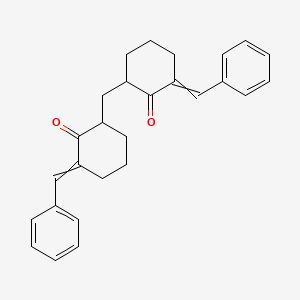
2,2'-Methylenebis(6-benzylidenecyclohexan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) is an organic compound that belongs to the class of bisphenols This compound is characterized by the presence of two benzylidene groups attached to a cyclohexanone ring, connected by a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) typically involves the condensation of benzylidene cyclohexanone derivatives with formaldehyde under basic conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, at elevated temperatures. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene groups to benzyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Benzyl derivatives.
Substitution: Various substituted cyclohexanone derivatives.
科学的研究の応用
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with enhanced properties.
作用機序
The mechanism of action of 2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A phenolic antioxidant used in rubber and plastic industries.
2-Benzylidenecyclohexanone: A related compound with similar structural features but different chemical properties.
Uniqueness
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
57754-24-2 |
|---|---|
分子式 |
C27H28O2 |
分子量 |
384.5 g/mol |
IUPAC名 |
2-benzylidene-6-[(3-benzylidene-2-oxocyclohexyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C27H28O2/c28-26-22(17-20-9-3-1-4-10-20)13-7-15-24(26)19-25-16-8-14-23(27(25)29)18-21-11-5-2-6-12-21/h1-6,9-12,17-18,24-25H,7-8,13-16,19H2 |
InChIキー |
KWTLWIDQDYVKPM-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C(=CC2=CC=CC=C2)C1)CC3CCCC(=CC4=CC=CC=C4)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)
